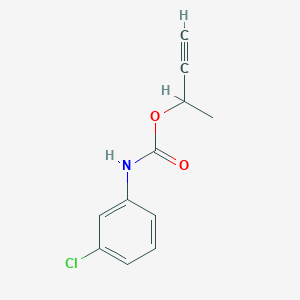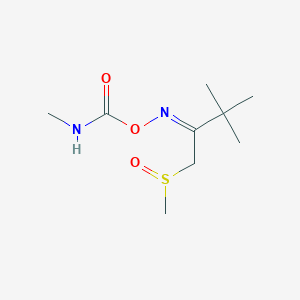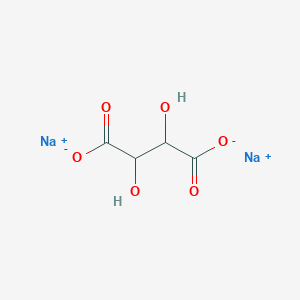
Pentane-2,4-dione, monopotassium salt
Übersicht
Beschreibung
Pentane-2,4-dione, monopotassium salt is a chemical compound with the molecular formula C5H7KO2 . It is a versatile compound used in scientific research, including catalyst synthesis, organic synthesis, and pharmaceutical research.
Synthesis Analysis
Pentane-2,4-dione, monopotassium salt can be synthesized from various methods. For instance, it has been used as a precursor to acetylacetonate, a common bidentate, and a raw material for the synthesis of heterocyclic compounds . It has also been used in the synthesis of complexes with Nickel (II) and Cobalt (III) .Molecular Structure Analysis
The molecular structure of Pentane-2,4-dione, monopotassium salt is characterized by its molecular formula C5H7KO2. It has an average mass of 138.206 Da and a mono-isotopic mass of 138.008316 Da .Chemical Reactions Analysis
Pentane-2,4-dione, monopotassium salt, like other ketones, is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2). The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .Physical And Chemical Properties Analysis
Pentane-2,4-dione, monopotassium salt is a colorless or yellow-colored liquid. It is less dense than water, and its vapors are heavier than air . It is highly flammable and soluble in water .Wissenschaftliche Forschungsanwendungen
Physicochemical and Solvatochromic Properties : A study synthesizes new azoderivatives of pentane-2,4-dione, demonstrating their existence in a hydrazo form, stabilized by intramolecular hydrogen bonding. This research highlights the thermal stability and the effect of substituents on absorption spectra in UV-Vis spectroscopy (Mahmudov et al., 2011).
Condensation Reactions with Formaldehyde : Kennedy and McMurry (1969) explored the reaction of pentane-2,4-dione with formaldehyde, leading to various condensation products. This study provides insights into organic synthesis pathways and product formation (Kennedy & McMurry, 1969).
Organic Synthesis Using Palladium Catalysis : Moreno-Mañas and Trius (1981) investigated the alkylation of pentane-2,4-dione using palladium catalysts, yielding high yields of C-monoalkylated diketones. This study contributes to the field of organic synthesis, particularly in catalysis (Moreno-Mañas & Trius, 1981).
Thermal Decomposition Studies : The rates of reaction of pentane-2,4-dione with various substituted tricarbonylcyclohexadienyl iron cations were measured under pseudo-first-order conditions, revealing the impact of substituent nature and position on the reaction rates (Birch et al., 1981).
Enol Tautomer Characterization : Emsley et al. (1988) synthesized a new derivative of pentane-2,4-dione, analyzing its enol tautomer in solution and solid state. X-ray crystal structure revealed a very short hydrogen bond, contributing to the understanding of tautomeric forms in chemistry (Emsley et al., 1988).
Preparation of Metal Complexes : Kwiatkowski et al. (1984) demonstrated the synthesis of various unsymmetrical tetradentate ketoenamines and their metal complexes, using pentane-2,4-dione. Spectroscopic data suggested planar structures for these metal complexes (Kwiatkowski et al., 1984).
Structural and Tautomeric Studies : Maharramov et al. (2010) studied the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione using various spectroscopic techniques and quantum-chemical calculations, revealing insights into the compound's stability and reactivity (Maharramov et al., 2010).
Corrosion Inhibition Studies : Fiala et al. (2007) synthesized ketene dithioacetal derivatives of pentane-2,4-dione, investigating their ability to inhibit copper corrosion in nitric acid solutions. This research contributes to the field of corrosion science (Fiala et al., 2007).
Catalytic Activity in Oxidation Reactions : Mahmudov et al. (2010) synthesized a new dicopper(II) complex with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, showing its catalytic activity in peroxidative oxidation and aerobic TEMPO-mediated oxidation of alcohols (Mahmudov et al., 2010).
Chemical Vapour Deposition Precursor Studies : Russell and Yee (2005) studied the thermal decomposition of pentane-2,4-dione as a β-diketonate precursor for chemical vapor deposition, contributing to materials science and deposition technologies (Russell & Yee, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
potassium;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARGEQHDZDMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40173005 | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-2,4-dione, monopotassium salt | |
CAS RN |
19393-11-4 | |
| Record name | Potassium acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, ion(1-), potassium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















